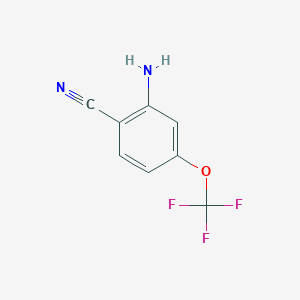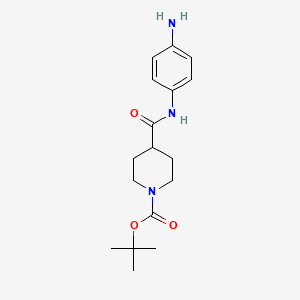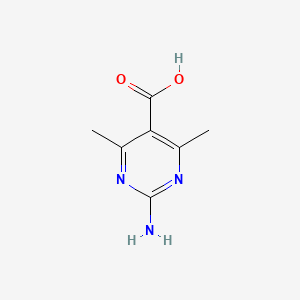
(1-Cyclopropylethyl)(2-methoxyethyl)amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “(1-Cyclopropylethyl)(2-methoxyethyl)amine” consists of a cyclopropyl group attached to an ethyl group, which is further attached to a methoxyethyl group . The molecule has a total of 41 bonds, including 16 non-H bonds and 6 rotatable bonds .Physical And Chemical Properties Analysis
“(1-Cyclopropylethyl)(2-methoxyethyl)amine” is a solid at room temperature . Its molecular weight is 143.23 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Proteomics Research
(1-Cyclopropylethyl)(2-methoxyethyl)amine: is utilized in proteomics, which is the large-scale study of proteins. It is used as a biochemical for proteomics research due to its molecular structure that can interact with proteins and peptides . This compound aids in the identification and quantification of proteins, understanding their functions, and studying protein-protein interactions.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It facilitates the development of new pharmaceuticals and materials by providing a scaffold that can be further modified to create complex molecules. Its unique structure allows for the introduction of cyclopropyl and methoxyethyl groups into target molecules, which can significantly alter the chemical and physical properties of these molecules.
Catalysis
Polyether amines, which share structural similarities with (1-Cyclopropylethyl)(2-methoxyethyl)amine , have been used as recyclable catalysts in chemical reactions such as the aerobic oxidation of thiophenols . This application highlights the potential of using (1-Cyclopropylethyl)(2-methoxyethyl)amine in catalysis, particularly in environmentally friendly processes that require catalysts that can be easily recovered and reused.
Wirkmechanismus
Safety and Hazards
While the specific safety and hazards of “(1-Cyclopropylethyl)(2-methoxyethyl)amine” are not detailed in the search results, general safety measures for handling chemicals should be followed. This includes avoiding direct contact, inhalation, and ingestion, and using appropriate personal protective equipment .
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-(2-methoxyethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(8-3-4-8)9-5-6-10-2/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQPYJXLRGGDKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B1373420.png)

![{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1373423.png)



![6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1373432.png)




![Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B1373439.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373441.png)
![Benzo[C]isothiazol-4-amine](/img/structure/B1373442.png)